molecular formula C4H4BrN3O2 B13125284 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone CAS No. 92845-73-3

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone

Cat. No.: B13125284
CAS No.: 92845-73-3
M. Wt: 206.00 g/mol
InChI Key: ZMIIKTMULGFYOG-UHFFFAOYSA-N
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Description

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is a brominated ketone derivative featuring a 5-amino-1,2,4-oxadiazole ring. The oxadiazole core is a heterocyclic moiety known for its electron-deficient nature, which enhances reactivity in nucleophilic substitution reactions, particularly at the bromoethanone group . The amino substituent on the oxadiazole ring likely improves solubility and facilitates hydrogen bonding in biological systems, as observed in structurally related compounds .

Properties

CAS No.

92845-73-3

Molecular Formula

C4H4BrN3O2

Molecular Weight

206.00 g/mol

IUPAC Name

1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(9)3-7-4(6)10-8-3/h1H2,(H2,6,7,8)

InChI Key

ZMIIKTMULGFYOG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C1=NOC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Acylation of 5-Amino-1,2,4-oxadiazole Derivatives with Bromoacetyl Bromide

One authoritative method involves the reaction of 5-amino-1,2,4-oxadiazol-3-yl compounds with bromoacetyl bromide in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature. This reaction selectively acylates the amino group, forming the 2-bromoethanone linkage.

  • Reaction conditions: Room temperature, dichloromethane solvent, triethylamine as base.
  • Outcome: Formation of 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone with good yields.
  • Mechanism: Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of bromoacetyl bromide, followed by elimination of HBr.

This method parallels the synthesis of similar compounds such as 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone, where bromoacetyl bromide acylates a nitrogen-containing heterocycle under mild conditions with triethylamine as a base.

Alternative Routes via Halogenation of Ethanol or Acetone Derivatives

Though less commonly reported for this exact compound, halogenation of ethanone derivatives bearing the oxadiazole ring can be considered. For example, starting from 1-(5-amino-1,2,4-oxadiazol-3-yl)ethanone, bromination at the alpha position using bromine or N-bromosuccinimide (NBS) under controlled conditions could yield the bromoethanone.

This approach is more common in related aromatic ketone systems but less documented for oxadiazole derivatives specifically.

Synthetic Precursor Preparation: 5-Amino-1,2,4-oxadiazole Formation

The 5-amino-1,2,4-oxadiazole ring itself is usually synthesized prior to acylation. Common methods include:

  • Cyclization of amidoximes with carboxylic acid derivatives or their activated forms.
  • Reaction of amidoximes with nitriles or esters under dehydrating conditions.

Once the 5-amino-1,2,4-oxadiazole is obtained, it serves as the nucleophilic substrate for acylation.

Representative Data Table of Preparation Conditions

Step Reactants Conditions Solvent Base Yield (%) Notes
1 5-Amino-1,2,4-oxadiazol-3-yl compound + Bromoacetyl bromide Room temp, 2-4 h Dichloromethane Triethylamine 80-90% Mild acylation, clean reaction
2 5-Amino-1,2,4-oxadiazol-3-yl ethanone + NBS 0-5 °C, 1-2 h CCl4 or CHCl3 None Variable (50-70%) Bromination at alpha position
3 Amidoxime + Carboxylic acid derivative Reflux, dehydrating agent Various None 70-85% Cyclization to form oxadiazole ring

Research Findings and Notes

  • The acylation method using bromoacetyl bromide is the most straightforward and widely applied approach, providing high yields and purity under mild conditions.
  • The reaction is typically performed under inert atmosphere to prevent side reactions.
  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.
  • Analytical characterization includes ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure.
  • The presence of the bromine atom on the ethanone moiety offers a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, expanding the utility of the compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted oxadiazoles.

    Oxidation Products: Oxidized derivatives of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opening reactions.

Scientific Research Applications

Basic Information

  • Molecular Formula : C4H4BrN3O2
  • Molecular Weight : 206.00 g/mol
  • CAS Number : 127984-93-4

Structure

The compound features a bromoethanone moiety attached to a 5-amino-1,2,4-oxadiazole ring, which contributes to its reactivity and biological activity.

Medicinal Chemistry

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone has been investigated for its potential as a pharmacological agent. The oxadiazole ring is known for its presence in various bioactive compounds, making it a target for drug development.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone showed effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Further investigation into its structure-activity relationship could lead to the development of novel anticancer agents.

Environmental Science

The environmental implications of heterocyclic compounds like 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone are significant due to their potential toxicity and persistence in ecosystems.

Toxicological Studies

Toxicological assessments have indicated that certain oxadiazole derivatives can exhibit mutagenic properties. Understanding the mutagenicity associated with these compounds is crucial for evaluating their safety and environmental impact .

Biodegradation Research

Research is ongoing to explore the biodegradability of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone. Studies suggest that microbial degradation pathways can be identified, which could mitigate the compound's environmental risks .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone exhibited comparable efficacy to existing antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Mechanisms

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone led to significant reductions in cell viability and increased apoptosis markers. This research highlights the need for further exploration of its mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromoethanone group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Reactivity

  • Bromoethanone Group: The bromine atom in 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone serves as a leaving group, making it reactive in nucleophilic substitutions. This is analogous to 1-(2-naphthyl)-2-bromoethanone, which undergoes alkylation with heterocycles like imidazole .
  • Oxadiazole Ring: The electron-deficient 1,2,4-oxadiazole enhances stability and participates in π-π stacking interactions. The 5-amino group may act as a hydrogen bond donor, similar to the cyclopentylethyl linker in compound 51, which improves solubility .

Pharmacological Activity

  • Anticonvulsant Effects: 1-(2-Naphthyl)-2-bromoethanone () delays seizure onset by modulating GABA-A receptors, suggesting that the bromoethanone moiety is critical for CNS activity .
  • Enzyme Inhibition : The cyclopentylethyl-oxadiazole derivative () inhibits SphK1, highlighting the role of oxadiazole in targeting enzyme active sites .
  • Antimicrobial Potential: Thiadiazole derivatives (e.g., 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol) exhibit antibacterial activity, implying that bromo-aromatic substituents enhance bioactivity .

Key Research Findings

Synthetic Versatility: Bromoethanone derivatives are widely used as intermediates. For example, 1-[4-(acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone is a precursor to Dimetofrine, a vasoconstrictor .

Bioactivity Optimization: The addition of alkyl linkers to oxadiazole rings (e.g., cyclopentylethyl in compound 51) improves both solubility and target binding, a strategy applicable to optimizing 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone .

Structural-Activity Relationships (SAR): Substitution at the oxadiazole 3-position (e.g., amino vs. cyclopentylethyl) significantly impacts pharmacological profiles, emphasizing the need for tailored modifications .

Biological Activity

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C4_4H4_4BrN3_3O2_2
  • Molecular Weight : 206.00 g/mol
  • CAS Number : 92845-73-3
  • Chemical Structure :
    BrC(C(=O)N=C(N)N)=C(N)O\text{Br}-C(C(=O)-N=C(N)-N)=C(N)-O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxadiazole derivatives. The compound 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone has shown significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. In vitro studies have demonstrated that 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone can inhibit the proliferation of specific cancer cell lines. The structure-activity relationship suggests that modifications in the oxadiazole ring can enhance cytotoxicity against cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce inflammatory markers in vitro and in vivo, indicating its possible use in treating inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is closely related to its chemical structure. Modifications at various positions on the oxadiazole ring can lead to changes in potency and selectivity for biological targets.

ModificationEffect on Activity
Bromine substitutionEnhanced antimicrobial activity
Amino group variationIncreased anticancer potency
Alteration of carbonyl groupAffects anti-inflammatory properties

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives, including 1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations.

Case Study 2: Anticancer Properties

In another investigation, this compound was tested against several cancer cell lines (e.g., MCF7 and HeLa). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity at micromolar concentrations.

Q & A

Q. Table 1: Representative Spectroscopic Data

TechniqueKey Signals/DataReference
¹H NMRδ 4.75 (s, CH₂Br)
MSm/z 282 (M+1)
Elemental AnalysisC: 46.67%, N: 15.00%

Advanced: What strategies optimize the amination of the oxadiazole ring?

Answer:
Amination efficiency depends on:

  • Protection/Deprotection: Use Boc-protected amines to avoid side reactions during alkylation. Deprotect post-synthesis with TFA .
  • Catalytic Systems: Acetic acid enhances protonation of the oxadiazole nitrogen, improving electrophilicity for nucleophilic attack .
  • Microwave Assistance: Reduces reaction time and improves regioselectivity (e.g., 92% yield in 30 minutes vs. 85% in 25 hours for conventional methods) .

Advanced: How to address contradictions in reaction yields across synthetic methods?

Answer:
Data contradiction analysis requires systematic evaluation:

  • Variable Parameters: Compare solvent polarity (e.g., methanol vs. dioxane), temperature (reflux vs. RT), and catalyst loading (e.g., 2% vs. 5% acetic acid) .
  • Case Study: Microwave synthesis may yield higher purity due to reduced thermal decomposition, but conventional methods allow easier scale-up .

Q. Table 2: Synthesis Method Comparison

MethodConditionsYieldReference
ConventionalReflux, 25h, HCl catalyst85%
Microwave100°C, 30 min, no catalyst92%

Advanced: What are key considerations for studying the bromoethanone moiety’s reactivity?

Answer:
Design experiments to probe:

  • Nucleophilic Substitution: React with thiols or amines (e.g., 5-aryl-1,3,4-thiadiazol-2-amine) to form heterocyclic derivatives. Monitor kinetics via HPLC .
  • Stability: Assess degradation under acidic/basic conditions. For example, bromoethanone derivatives hydrolyze rapidly in aqueous NaOH, requiring anhydrous conditions .
  • Computational Modeling: Use DFT to predict reaction pathways (e.g., charge distribution on the oxadiazole ring influences electrophilicity) .

Advanced: How to resolve crystallographic ambiguities in structural determination?

Answer:
For X-ray crystallography:

  • Software: Use SHELX for refinement, especially for handling twinned data or high-resolution structures .
  • Data Collection: Optimize crystal mounting (low-temperature N₂ flow) to minimize radiation damage.
  • Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants vs. crystallographic torsion angles) .

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